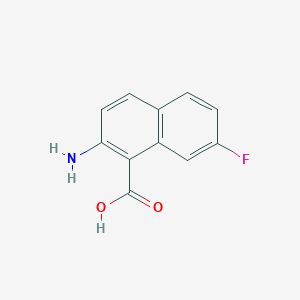

2-Amino-7-fluoro-1-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

2-amino-7-fluoronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H8FNO2/c12-7-3-1-6-2-4-9(13)10(11(14)15)8(6)5-7/h1-5H,13H2,(H,14,15) |

InChI Key |

ZOEWQODEUXHHRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C(=O)O)N)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Amino 7 Fluoro 1 Naphthoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, engaging in reactions such as decarboxylation, condensation, and coupling.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. nih.gov This process can be initiated through various means, including thermal methods, photoredox catalysis, and the use of specific reagents. mdpi.comorganic-chemistry.org For amino acids, decarboxylation provides a route to corresponding amines. google.comgoogle.com While specific studies on the decarboxylation of 2-Amino-7-fluoro-1-naphthoic acid are not extensively detailed in the provided results, the general principles of decarboxylation of amino acids are applicable. nih.govmdpi.com The reaction often proceeds through the formation of an intermediate that stabilizes the resulting carbanion or radical, facilitated by heat or a catalyst. nih.govmdpi.com

Reactivity in Condensation and Coupling Reactions

The carboxylic acid functionality readily participates in condensation reactions, where two molecules combine with the elimination of a small molecule, typically water. libretexts.orglibretexts.org A common example is esterification, the reaction with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orglibretexts.org Another significant condensation reaction is amidation, where the carboxylic acid reacts with an amine to form an amide. libretexts.org These reactions are fundamental in peptide synthesis, where the carboxylic acid of one amino acid links with the amino group of another. libretexts.orglibretexts.org

The carboxylic acid group can also be activated for various coupling reactions. For instance, in the synthesis of xylosylated naphthoic acid-amino acid conjugates, the carboxylic acid of a naphthoic acid derivative is coupled with an amino acid. nih.gov This often involves the use of coupling reagents like EDCI and HOBt to facilitate the formation of an amide bond. nih.gov

Reactivity of the Amino Functionality

The amino group is a nucleophilic center and plays a crucial role in the molecule's reactivity, participating in a variety of reactions.

Amine-Centered Reactions (e.g., Acylation, Alkylation)

The amino group of this compound can undergo acylation, the addition of an acyl group, typically from an acid chloride or anhydride. This reaction forms an amide linkage. The nucleophilicity of the amino group in aminonaphthoquinones can be influenced by its position on the ring. lpnu.ua For instance, the amino group in 2-amino-1,4-naphthoquinone is considered to have "amide-like" character due to resonance, which can reduce its nucleophilicity. researchgate.net

Alkylation, the addition of an alkyl group to the nitrogen atom, is another important reaction. researchgate.net This can be achieved using alkyl halides. lpnu.uamonash.edu The reactivity of the amino group in alkylation reactions can also be influenced by the presence of other substituents on the naphthalene (B1677914) ring. lpnu.ua For example, studies on 2-amino-1,4-naphthoquinone show that N-alkylation is a principal outcome in reactions with certain electrophiles. researchgate.net Phase-transfer catalysis can be employed to facilitate the alkylation of amino acids. monash.edunih.gov

Participation in Chelation and Coordination

The presence of both an amino group and a carboxylic acid group allows this compound to act as a chelating agent, capable of binding to metal ions. Amino acids are well-known for their ability to form complexes with metal ions, where the metal is coordinated to both the amino and carboxylate groups. google.com This chelation can facilitate certain reactions by bringing the reactants into close proximity. google.com

Reactivity of the Fluoro Substituent

The fluorine atom on the naphthalene ring significantly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the nearby amino group and increase the acidity of the carboxylic acid. mdpi.com While direct reactions involving the substitution of the fluoro group on an aromatic ring are generally challenging, its presence can direct the regioselectivity of other reactions. The coordination of metal ions can be influenced by the presence of fluorine atoms in a ligand, as seen in fluorocryptands where short sodium-fluorine distances have been observed. nih.gov

Electronic Effects on Aromatic Ring Reactivity

The reactivity of an aromatic ring is fundamentally controlled by the interplay of inductive and resonance effects of its substituents. libretexts.org Inductive effects are transmitted through sigma (σ) bonds, while resonance effects operate through the pi (π) system. libretexts.org In this compound, these effects create a complex pattern of activation and deactivation across the naphthalene core.

Amino Group (-NH2) at C2: The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, this is vastly overshadowed by its powerful electron-donating resonance effect, where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system. masterorganicchemistry.com This significantly increases the electron density of the ring, making it an activating group and a strong ortho-, para-director for electrophilic substitutions. libretexts.org

Fluoro Group (-F) at C7: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, which deactivates the aromatic ring by pulling electron density away. libretexts.orgmasterorganicchemistry.com It also possesses a resonance effect, where its lone pairs can donate into the ring; however, for halogens, the inductive effect is dominant. masterorganicchemistry.comlibretexts.org This combination makes the fluoro group a deactivator, yet it still directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate. libretexts.org

Carboxylic Acid Group (-COOH) at C1: This group is strongly deactivating. It withdraws electron density from the ring through both an inductive effect (due to the electronegative oxygen atoms) and a resonance effect, as the π-electrons of the ring can be delocalized onto the carbonyl group. libretexts.orglibretexts.org This makes the carboxylic acid a meta-director for electrophilic substitutions.

The net effect is a molecule with two rings of differing reactivity. The ring bearing the amino group (positions 1-4) is activated towards electrophilic attack, while the ring bearing the fluoro group (positions 5-8) is generally deactivated.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (EAS) |

| Amino (-NH2) | C2 | Electron-withdrawing (weak) | Electron-donating (strong) | Activating | Ortho, Para |

| Fluoro (-F) | C7 | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | Ortho, Para |

| Carboxylic Acid (-COOH) | C1 | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Potential for Further Fluorination or Defluorination

Defluorination: The removal of the fluorine atom can be accomplished through nucleophilic aromatic substitution (SNAr). In this type of reaction, the electron-withdrawing nature of the fluoro and carboxyl substituents makes the aromatic ring susceptible to attack by a nucleophile. libretexts.org The fluorine atom, despite being part of a very strong carbon-fluorine bond, serves as an effective leaving group in SNAr reactions because its high electronegativity polarizes the carbon center, facilitating the initial, rate-determining nucleophilic attack. masterorganicchemistry.com Studies on related naphthoic acids have shown that a fluoro group can be displaced by various carbon nucleophiles, such as Grignard reagents and organolithium compounds, often without the need to protect the carboxylic acid group. researchgate.net This demonstrates a viable pathway for the defluorination of this compound via substitution.

Aromatic Ring Reactivity (Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The dual electronic nature of the substituted naphthalene system allows for both electrophilic and nucleophilic substitution reactions, with each type favoring different conditions and positions on the rings.

Electrophilic Aromatic Substitution (EAS): EAS reactions involve the attack of the electron-rich aromatic ring on an electrophile (E+), proceeding through a positively charged carbocation intermediate known as a sigma complex. masterorganicchemistry.com The reaction is completed by deprotonation to restore aromaticity. masterorganicchemistry.com

Reactivity and Orientation: For this compound, the amino group at C2 is the dominant activating and directing group. libretexts.org Electrophilic attack is therefore overwhelmingly directed to the ring containing the amino group. Computational studies on substituted naphthoic acids confirm that electron-donor groups significantly influence the reactivity of the molecule. researchgate.net The primary sites for electrophilic attack would be C3 (ortho to -NH2) and C4 (para to -NH2, though part of the other ring). In naphthalene systems, electrophilic attack is often kinetically favored at the C1 (or alpha) position; however, this position is blocked by the carboxylic acid. msu.edu The -COOH group at C1 and the -F group at C7 deactivate the rings, making harsh reaction conditions potentially necessary. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, SNAr reactions are favored on electron-poor aromatic rings and are accelerated by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The mechanism typically involves a two-step process: addition of a nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org Some SNAr reactions may also proceed through a concerted mechanism. nih.govnih.gov

Reactivity and Orientation: The presence of the electron-withdrawing fluoro and carboxylic acid groups makes the naphthalene ring system of this compound a candidate for SNAr. The reaction would most likely occur at the C7 position, with the fluoride (B91410) ion acting as the leaving group. The rate of SNAr reactions with fluoride as the leaving group is often faster than with other halogens because the highly electronegative fluorine strongly activates the ring towards the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com Research has demonstrated that ortho-fluoro naphthoic acids can readily undergo SNAr reactions with organometallic reagents to displace the fluoride. researchgate.net

| Reaction Type | Key Influencing Groups | Favored Ring | Likely Position of Attack |

| Electrophilic Aromatic Substitution (EAS) | -NH2 (activating) | Ring with Amino Group (positions 1-4) | C3, C4 |

| Nucleophilic Aromatic Substitution (SNAr) | -F, -COOH (activating for SNAr) | Ring with Fluoro Group (positions 5-8) | C7 |

Stereochemical Considerations in Reactions Involving this compound

A significant stereochemical feature of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In this molecule, the C1-COOH bond is subject to restricted rotation due to the steric hindrance imposed by the adjacent amino group at the C2 position.

Computational studies on ortho-substituted naphthoic acids have investigated the rotational barriers of the carboxylic group, which are directly related to the potential for stable atropisomers. researchgate.net The energy barrier to rotation around the C1-COOH bond may be high enough to allow for the isolation of individual, non-interconverting rotational isomers at room temperature. Any reaction that introduces a bulky substituent at the C8 position (the other peri position relative to C1) would dramatically increase this rotational barrier, making the existence of stable atropisomers highly probable. The synthesis of optically active atropisomers from related 1,2-disubstituted naphthoic acid derivatives has been successfully achieved, underscoring the practical relevance of this stereochemical aspect. researchgate.net

Structural and Supramolecular Chemistry of 2 Amino 7 Fluoro 1 Naphthoic Acid and Its Derivatives

Crystal Engineering and Solid-State Structures

The solid-state architecture of 2-Amino-7-fluoro-1-naphthoic acid is governed by a hierarchy of intermolecular interactions. Crystal engineering principles allow for a predictive understanding of how these molecules will arrange themselves in a crystalline lattice, driven by the formation of the most stable network of non-covalent bonds.

Hydrogen bonds are the most significant interactions in determining the crystal structure of amino acids and their derivatives. In this compound, the carboxylic acid group (-COOH) and the amino group (-NH2) are primary sites for strong hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group provides two donor sites (N-H).

These functional groups typically lead to the formation of robust and predictable hydrogen-bonded patterns, or motifs. For instance, carboxylic acids commonly form centrosymmetric dimers through R²₂(8) ring motifs, where two molecules are linked by a pair of O-H···O hydrogen bonds. The amino group can participate in N-H···O or N-H···N interactions, linking these primary dimers into extended chains, sheets, or three-dimensional networks. In the crystal structures of related amino acids, these hydrogen-bond networks are extensive and are a key factor in the stability of the crystal lattice. nih.govjapsonline.com

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Significance |

| O-H···O (Carboxylic acid dimer) | 2.6 - 2.8 | Primary and highly stable synthon |

| N-H···O (Amine to carboxyl) | 2.8 - 3.2 | Links primary synthons into larger arrays |

| N-H···N (Amine to amine) | 3.0 - 3.4 | Secondary interaction, contributes to network |

The planar and electron-rich naphthalene (B1677914) core of this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between aromatic rings, are crucial in the close packing of molecules in the crystal. The geometry of these interactions can be either face-to-face or offset (parallel-displaced). In many aromatic systems, offset stacking is preferred as it minimizes steric hindrance and optimizes electrostatic interactions. researchgate.net

The presence of an electron-withdrawing fluorine atom can influence the nature of these stacking interactions by modulating the quadrupole moment of the aromatic system. This can lead to specific orientations that maximize favorable electrostatic contacts. nih.gov In similar naphthoxazole derivatives, π-π stacking between the aromatic rings has been observed to play a key role in the crystal packing. nih.gov

| Interaction Parameter | Typical Value | Description |

| Centroid-to-Centroid Distance | 3.5 - 4.0 Å | The distance between the geometric centers of the aromatic rings. |

| Perpendicular Separation | 3.3 - 3.6 Å | The vertical distance between the planes of the aromatic rings. |

Supramolecular Synthons and Assemblies

The predictable non-covalent interactions of this compound make it an excellent candidate for the design of more complex supramolecular assemblies, such as co-crystals and inclusion complexes.

Co-crystals are multi-component crystals where the components interact via non-covalent bonds. Amino acids are excellent co-formers due to their ability to form strong and directional hydrogen bonds. nih.govresearchgate.net this compound could potentially form co-crystals with a variety of other molecules (co-formers) that have complementary hydrogen bonding sites.

The primary supramolecular synthon expected in co-crystals of this molecule would be the robust acid-base interaction between the carboxylic acid group and a basic co-former, such as a pyridine-containing molecule, leading to a strong O-H···N or N+-H···O- interaction. nih.gov The amino group could also form hydrogen bonds with acidic or other complementary co-formers. The design of such co-crystals allows for the tuning of physicochemical properties of the solid material.

| Synthon Type | Interaction | Potential Co-former Class |

| Acid-Base Heterosynthon | O-H···N | Nitrogen-containing heterocycles (e.g., pyridine) |

| Carboxylic Acid-Amide | O-H···O=C, N-H···O | Amides |

| Amino-Carboxylic Acid | N-H···O=C | Carboxylic acids |

The characterization of these co-crystals would typically involve techniques such as X-ray diffraction to determine the crystal structure, and spectroscopic methods like FT-IR and solid-state NMR to probe the intermolecular interactions. japsonline.com

Inclusion complexes are host-guest assemblies where a smaller molecule (the guest) is encapsulated within a cavity of a larger host molecule. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic molecules.

The naphthalene moiety of this compound is of a suitable size and hydrophobicity to be included within the cavity of β-cyclodextrin or γ-cyclodextrin. The formation of such a complex is driven by the displacement of high-energy water molecules from the cyclodextrin (B1172386) cavity and the establishment of favorable van der Waals and hydrophobic interactions between the host and guest. researchgate.net Studies on similar molecules, such as 2-amino-7-bromofluorene, have shown the formation of 1:1 inclusion complexes with β-cyclodextrin, leading to significant changes in the guest's photophysical properties, such as an enhancement in fluorescence intensity.

The formation and stability of these inclusion complexes can be studied using techniques like fluorescence spectroscopy, UV-Vis spectroscopy, and NMR, which can provide evidence for complexation and determine the binding constant. researchgate.net

| Host Molecule | Cavity Diameter (Å) | Likely Guest Moiety | Driving Forces |

| α-Cyclodextrin | 4.7 - 5.3 | Potentially too small for naphthalene | Hydrophobic interactions |

| β-Cyclodextrin | 6.0 - 6.5 | Naphthalene ring | Hydrophobic interactions, van der Waals forces |

| γ-Cyclodextrin | 7.5 - 8.3 | Entire molecule or dimer | Hydrophobic interactions, van der Waals forces |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Amino-7-fluoro-1-naphthoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

¹H (Proton) and ¹³C NMR spectroscopy are fundamental for identifying the carbon-hydrogen framework of the molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is influenced by the amino (-NH₂), fluoro (-F), and carboxylic acid (-COOH) functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthalene (B1677914) ring. Their chemical shifts and coupling patterns would confirm their relative positions. The protons of the amino group and the carboxylic acid group would also produce characteristic signals, which may be broad and their positions can be solvent-dependent.

The ¹³C NMR spectrum reveals the chemical environment of each of the 11 carbon atoms in the molecule. spectralservice.de The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (169-173 ppm). spectralservice.de The carbon atoms directly attached to the electronegative fluorine and nitrogen atoms (C-7 and C-2) will also exhibit characteristic shifts, as will the carbon bearing the carboxylic acid group (C-1).

Predicted ¹H and ¹³C Chemical Shifts for this compound

Predicted values are based on data from analogous compounds like naphthoic acid, aminonaphthalenes, and fluoronaphthalenes. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Carboxyl (-COOH) | 12.0 - 13.0 | 170.0 - 175.0 | Acidic proton, deshielded. Carbonyl carbon is highly deshielded. |

| Amino (-NH₂) | 4.0 - 6.0 | --- | Exchangeable protons, broad signal. |

| C1 | --- | 110.0 - 115.0 | Shielded by -NH₂ group, deshielded by -COOH. |

| C2 | --- | 145.0 - 150.0 | Deshielded due to direct attachment to the amino group. |

| C3 | 7.2 - 7.4 | 115.0 - 120.0 | Aromatic proton adjacent to the amino-substituted ring. |

| C4 | 7.8 - 8.0 | 128.0 - 132.0 | Aromatic proton influenced by the peri-COOH group. |

| C5 | 7.6 - 7.8 | 124.0 - 128.0 | Aromatic proton on the fluoro-substituted ring. |

| C6 | 7.1 - 7.3 | 112.0 - 118.0 (d, JC-F) | Aromatic proton ortho to the fluorine atom; experiences C-F coupling. |

| C7 | --- | 158.0 - 164.0 (d, ¹JC-F) | Highly deshielded and split due to direct attachment to fluorine. |

| C8 | 7.5 - 7.7 | 118.0 - 122.0 (d, JC-F) | Aromatic proton meta to the fluorine atom; experiences C-F coupling. |

| C9 (bridgehead) | --- | 130.0 - 135.0 | Quaternary carbon influenced by both rings. |

¹⁹F NMR is an exceptionally sensitive and informative technique for compounds containing fluorine. nih.gov The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe for structural analysis. alfa-chemistry.com For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of one unique fluorine environment. The chemical shift of this signal provides direct evidence of the electronic effects of the surrounding substituents on the naphthalene ring. In substituted 1-fluoronaphthalenes, substituent effects are well-documented, allowing for a reliable prediction of the chemical shift. acs.org

Predicted ¹⁹F Chemical Shift

| Nucleus | Predicted Chemical Shift (ppm) | Reference Standard |

|---|

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons on the naphthalene ring, for example, confirming the adjacency of H-5 and H-6, and H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments, confirming, for instance, which proton signal corresponds to C-3, C-4, C-5, C-6, and C-8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying connections through quaternary carbons and confirming the placement of substituents. For instance, correlations between the proton at C-8 and the carbons at C-1 and C-7 would definitively establish the positions of the carboxylic acid and fluorine groups.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. spectroscopyonline.com The spectra arise from the vibrations (stretching, bending) of chemical bonds.

For this compound, the IR spectrum would show highly characteristic absorption bands for the carboxylic acid, amino group, and the carbon-fluorine bond. nih.govnih.gov The carboxylic acid would be identified by a very broad O-H stretching band and a strong C=O (carbonyl) stretching band. youtube.com The primary amine would exhibit two N-H stretching bands. The C-F bond stretch gives a strong and characteristic absorption in the fingerprint region.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Amino Group | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Amino Group | N-H bend | 1550 - 1650 | Medium |

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C=C bonds of the naphthalene ring system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₁H₈FNO₂), the molecular weight is 205.18 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high precision.

In an electron ionization (EI) mass spectrum, the parent molecular ion peak (M⁺) would be expected at m/z = 205. The fragmentation pattern would likely involve characteristic losses from the functional groups. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Description |

|---|---|---|

| 205 | [M]⁺ | Molecular Ion |

| 188 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group. |

| 160 | [M - COOH]⁺ | Loss of the entire carboxyl group. |

The fragmentation of related naphthoic acids often shows a strong peak for the naphthyl cation, which would be a key indicator in the spectrum. researchgate.netresearchgate.netnist.gov

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The naphthalene ring system is a strong chromophore, known to exhibit distinct absorption bands from π-π* transitions. researchgate.netresearchgate.net The spectrum of naphthalene typically shows strong absorption peaks around 220 nm, 280 nm, and 312 nm. researchgate.netroyalsocietypublishing.org

The presence of the amino (-NH₂) and fluoro (-F) groups, which act as auxochromes, is expected to modify the absorption spectrum. The electron-donating amino group, in particular, would likely cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths and potentially increasing their intensity.

Many naphthalene derivatives are also highly fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound would be expected to exhibit fluorescence, emitting light at a longer wavelength. The characteristics of this fluorescence (quantum yield, lifetime, and emission wavelength) are sensitive to the molecular structure and its environment, providing further electronic characterization.

Electronic Transitions and Absorption Profiles

The electronic absorption spectrum of a molecule provides a window into its electronic structure, revealing the energy differences between its molecular orbitals. When a molecule like this compound absorbs light, an electron is promoted from a lower energy orbital to a higher energy one. The wavelengths at which absorption occurs correspond to specific electronic transitions.

In organic molecules, the most common transitions observed in the ultraviolet-visible (UV-Vis) region are π→π* and n→π* transitions. libretexts.org The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically characterized by high molar absorptivity. libretexts.org The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital to an antibonding π* orbital, are generally of lower intensity. libretexts.org

The absorption profile of this compound is influenced by its aromatic naphthoic acid core, the electron-donating amino group (-NH2), and the electron-withdrawing fluorine atom (-F). The delocalized π-system of the naphthalene ring gives rise to strong absorptions in the UV region. The presence of the amino group can cause a bathochromic (red) shift in the absorption maxima due to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing naphthalene ring. rsc.org This ICT character can be further modulated by the fluorine atom. In some cases, charged amino acids can exhibit absorption in the near UV-visible region due to charge transfer transitions. rsc.org

The absorption spectrum is also sensitive to the solvent environment. In polar solvents, the absorption bands may shift due to stabilization of the ground or excited states. For instance, in related systems like 9-amino-10-cyanoanthracene (ACAN), the absorption spectra show a dependence on solvent polarity and even on the concentration of acid, which can protonate the amino group and alter the electronic transitions. rsc.org

| Transition Type | Typical Wavelength Range (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Description |

| π→π | 180-300 | ~10,000 | Involves the excitation of an electron from a bonding π orbital to an antibonding π orbital. libretexts.org |

| n→π | 280-400 | < 2,000 | Involves the promotion of an electron from a non-bonding orbital to an antibonding π orbital. libretexts.org |

| Charge Transfer (CT) | Variable | Variable | Occurs in molecules with electron-donating and electron-withdrawing groups, leading to a shift in electron density upon excitation. rsc.org |

Fluorescence Quenching Dynamics and Mechanism

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore, such as this compound, due to its interaction with another substance, known as a quencher. The study of quenching dynamics provides insights into the photophysical processes and the molecular interactions at play.

Quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. Dynamic quenching results from collisions between the fluorophore in its excited state and the quencher. nih.gov This process is diffusion-controlled, and its efficiency is typically described by the Stern-Volmer equation. An increase in temperature generally leads to an increase in the dynamic quenching rate constant due to higher diffusion rates. nih.gov

Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the quenching efficiency decreases with increasing temperature, as the complex may dissociate.

The mechanism of quenching can often be elucidated by analyzing the Stern-Volmer plots and by studying the effect of temperature on the quenching process. nih.gov For example, a linear Stern-Volmer plot can be indicative of a single quenching mechanism, either purely dynamic or purely static. nih.gov In the case of 2-amino-3-bromo-1,4-naphthoquinone, its fluorescence was dynamically quenched by titanium dioxide nanoparticles, with the mechanism attributed to electron transfer. nih.gov

The quenching of fluorescence from naphthoic acid derivatives can be influenced by various quenchers, including metal ions and nucleobases. nih.govresearchgate.net For instance, the fluorescence of a naphthalimide derivative was effectively quenched by copper (II) ions. nih.gov The efficiency of quenching by nucleobases can be rationalized by considering the redox potentials of the dye and the quencher, with photoinduced electron transfer being a common mechanism. researchgate.net

| Parameter | Dynamic Quenching | Static Quenching |

| Mechanism | Collisional deactivation of the excited state. nih.gov | Formation of a non-fluorescent ground-state complex. |

| Effect of Temperature | Quenching rate increases with temperature. nih.gov | Quenching rate decreases with temperature. |

| Stern-Volmer Plot | Linear for a single type of quenching. nih.gov | Can be linear or show upward curvature. |

| Molecular Lifetimes | Excited-state lifetime of the fluorophore is reduced. | Excited-state lifetime of the uncomplexed fluorophore remains unchanged. |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystalline material, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained. pulstec.net

For a compound like this compound, both single-crystal XRD and powder XRD can provide valuable structural information.

Single-crystal X-ray diffraction (SCXRD) offers the most detailed and precise structural information. pulstec.net It requires a single crystal of sufficient size and quality. The diffraction pattern from a single crystal consists of a series of discrete spots, from which the complete three-dimensional structure of the molecule can be determined. pulstec.net This includes the precise positions of all atoms in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. pulstec.net

Powder X-ray diffraction (PXRD) is used when a suitable single crystal is not available. americanpharmaceuticalreview.com The sample for PXRD consists of a large number of small, randomly oriented crystallites. americanpharmaceuticalreview.com The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ) and consists of a series of peaks. pulstec.net While PXRD provides less detailed structural information than SCXRD, it is invaluable for phase identification, determining the degree of crystallinity, and can even be used for structure elucidation in some cases. pulstec.netamericanpharmaceuticalreview.com By comparing the experimental powder pattern with simulated patterns from known crystal structures, the phase purity of a sample can be assessed. americanpharmaceuticalreview.com

The crystal structure of this compound, as determined by XRD, would reveal the packing of the molecules in the solid state, including any hydrogen bonding networks involving the amino and carboxylic acid groups. These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.

| Technique | Sample Requirement | Information Obtained | Advantages | Limitations |

| Single-Crystal XRD (SCXRD) | Single crystal of sufficient size and quality. rsc.org | Detailed 3D atomic structure, bond lengths, bond angles, intermolecular interactions. pulstec.net | High precision and detail. pulstec.net | Requires the growth of suitable single crystals, which can be challenging. rsc.org |

| Powder XRD (PXRD) | Polycrystalline powder with randomly oriented crystallites. americanpharmaceuticalreview.com | Phase identification, crystallinity, unit cell parameters. pulstec.net | Applicable to a wide range of materials, non-destructive. pulstec.net | Lower resolution compared to SCXRD, peak overlap can be an issue. rsc.org |

Computational and Theoretical Investigations of 2 Amino 7 Fluoro 1 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous properties can be derived.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For aromatic systems like 2-amino-7-fluoro-1-naphthoic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For instance, in a related compound, 2-amino,3-chloro 1,4-naphthoquinone (B94277), DFT calculations determined the HOMO energy to be -0.26066 eV and the LUMO energy to be -0.15068 eV. sphinxsai.com This resulted in an energy gap of 0.10998 eV, indicating the charge transfer that can occur within the molecule. sphinxsai.com The HOMO is typically localized over the electron-donating amino group and the naphthalene (B1677914) ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the aromatic system.

Table 1: Frontier Orbital Energies for a Related Naphthoquinone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -0.26066 |

| LUMO | -0.15068 |

| Energy Gap (ΔE) | 0.10998 |

Data derived from studies on 2-amino,3-chloro 1,4-naphthoquinone sphinxsai.com

The Molecular Electrostatic Potential (MEP) is a visual representation of the total charge distribution (from electrons and nuclei) of a molecule, mapped onto its electron density surface. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen.

Blue : Regions of most positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack.

Green : Areas of neutral or near-zero potential.

For this compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and potentially near the nitrogen of the amino group. A positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and identifying sites of reactivity.

Chemical Hardness (η) : Defined as half the energy of the HOMO-LUMO gap, hardness measures the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are more stable and less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule's electron cloud can be polarized. "Soft" molecules are generally more reactive.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is calculated using the electronic chemical potential (μ) and hardness (η).

Theoretical studies on similar aromatic compounds provide examples of these values. For 2-amino,3-chloro 1,4-naphthoquinone, the calculated global hardness was 0.05499, and the global electrophilicity index was 0.3958. sphinxsai.com For a different system, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the molecular hardness was found to be 2.27 eV, with an electrophilicity index of 5.07 eV. materialsciencejournal.org These parameters are crucial for comparing the reactivity of different molecules in a quantitative manner.

Table 2: Global Reactivity Descriptors for a Related Naphthoquinone Derivative

| Parameter | Value |

|---|---|

| Global Hardness (η) | 0.05499 |

| Chemical Potential (μ) | 0.20864 |

| Global Electrophilicity (ω) | 0.3958 |

Data derived from studies on 2-amino,3-chloro 1,4-naphthoquinone sphinxsai.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, molecular flexibility, and intermolecular interactions.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the naphthalene ring and the C-N bond of the amino group, can lead to different conformers.

MD simulations can explore the conformational landscape of the molecule by simulating its dynamic movements in a solvent, often water, to mimic physiological conditions. These simulations can reveal the most populated (lowest energy) conformations and the energy barriers between them. For instance, studies on substituted benzaldehydes and benzoates have used theoretical calculations to determine the relative stability of different conformers, showing that the trans conformer is often more stable. rsc.org The planarity and orientation of the amino and carboxylic acid substituents relative to the naphthalene ring would be a key focus of such an analysis.

When a molecule is investigated for potential therapeutic applications, MD simulations are essential for studying its interaction with a biological target, such as a protein or enzyme. After an initial binding pose is predicted using molecular docking, an MD simulation is run on the ligand-target complex.

These simulations can provide deep insights into:

Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the ligand remains stably bound in the active site.

Key Interactions : MD simulations reveal the dynamic nature of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. It can show which amino acid residues are crucial for binding.

Conformational Changes : The simulation can show how the protein and/or the ligand adapt their conformations upon binding to achieve an optimal fit.

For example, MD simulations of ellagic acid with its target protein revealed a stable complex over 100 nanoseconds, with an average binding free energy of -39.84 kcal/mol, confirming a strong and stable interaction. researchgate.net A similar approach for this compound would be critical to evaluate its potential as a ligand for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR models can be developed to predict its properties and potential biological effects based on its molecular descriptors.

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, a variety of descriptors would be calculated to capture its structural features. These descriptors can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These reflect the connectivity of atoms within the molecule, including branching indices and shape indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the dipole moment.

Physicochemical Descriptors: These include properties like lipophilicity (logP), which is crucial for predicting a molecule's ability to cross cell membranes.

Once a set of descriptors is generated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to identify the descriptors that have the strongest correlation with the biological activity of interest. The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their calculated descriptors.

Below is a hypothetical table of some key descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 205.18 g/mol |

| Number of Heavy Atoms | 15 | |

| Number of Aromatic Rings | 2 | |

| Topological | Wiener Index | 1234 |

| Balaban Index | 2.345 | |

| Geometrical | Molecular Surface Area | 210.5 Ų |

| Molecular Volume | 180.2 ų | |

| Quantum-Chemical | HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV | |

| Dipole Moment | 3.1 D | |

| Physicochemical | logP | 2.8 |

A well-validated QSAR model can be a powerful tool for predicting the reactivity and interaction potentials of this compound. The electronic descriptors, in particular, offer significant insights into its chemical behavior.

The HOMO and LUMO energies are fundamental to predicting a molecule's reactivity. A higher HOMO energy suggests a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy indicates a greater propensity to accept electrons, suggesting reactivity towards nucleophiles. The difference between the HOMO and LUMO energies, known as the HOMO-LUMO gap , is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity.

The electrostatic potential map , another quantum-chemical output, visually represents the charge distribution across the molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Positive potential regions (blue) are electron-deficient and can act as hydrogen bond donors. For this compound, the carboxylic acid and amino groups would be key areas of interest on an electrostatic potential map.

By correlating these and other descriptors with experimental data on reaction rates or binding affinities for a series of related compounds, a QSAR model can be developed to predict these properties for this compound without the need for extensive laboratory experiments. This predictive capability is invaluable in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing those with the most promising characteristics.

Molecular Docking Studies (for potential interactions with biomolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to explore its potential interactions with various biomolecular targets, such as enzymes or receptors.

A primary goal of molecular docking is to predict the binding affinity of a ligand (in this case, this compound) to a target protein. This is typically expressed as a scoring function, which estimates the free energy of binding (ΔG). A more negative score generally indicates a stronger and more favorable binding interaction.

The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the protein. Each of these poses is then evaluated by the scoring function. The pose with the lowest energy score is considered the most likely binding mode.

The accuracy of binding affinity predictions depends heavily on the quality of the protein structure (usually obtained from X-ray crystallography or NMR spectroscopy) and the sophistication of the scoring function used.

Below is a hypothetical table illustrating the predicted binding affinities of this compound with several potential protein targets.

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.2 |

| Human Serum Albumin (HSA) | 1AO6 | -6.8 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the mechanism of action and for guiding further optimization of the ligand. The primary types of interactions observed in docking studies include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amino and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The naphthyl ring system of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

π-π Stacking: The aromatic naphthyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking interactions.

Ionic Interactions: The carboxylate group of this compound can form salt bridges with positively charged amino acid residues like lysine (B10760008) and arginine.

Halogen Bonds: The fluorine atom on the naphthyl ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species.

A detailed analysis of the docked pose reveals the specific amino acid residues involved in these interactions and the distances between the interacting atoms. This information is invaluable for medicinal chemists seeking to design derivatives with improved potency and selectivity.

The following table provides a hypothetical summary of the key interactions between this compound and the active site of Cyclooxygenase-2 (COX-2).

| Interacting Residue (COX-2) | Interaction Type | Distance (Å) |

| Arg120 | Ionic Interaction with Carboxylate | 2.8 |

| Tyr355 | Hydrogen Bond with Amino Group | 3.1 |

| Leu352 | Hydrophobic Interaction with Naphthyl Ring | 3.5 |

| Phe518 | π-π Stacking with Naphthyl Ring | 4.2 |

| Ser530 | Hydrogen Bond with Carboxylic Acid | 2.9 |

Applications of 2 Amino 7 Fluoro 1 Naphthoic Acid As a Chemical Building Block and Research Tool

Synthesis of Advanced Organic Materials

The combination of a rigid aromatic system, a fluorine substituent, and reactive functional groups makes 2-amino-7-fluoro-1-naphthoic acid an intriguing candidate for the synthesis of advanced organic materials.

Organic electronics leverage the properties of carbon-based materials in electronic devices. The introduction of fluorine atoms into organic semiconductors can significantly enhance their performance by modulating their electronic properties and improving their stability. Although direct application of this compound in organic field-effect transistors (OFETs) has not been extensively documented, the structural components suggest its potential as a precursor. Fluorinated aromatic compounds are known to be valuable in the development of high-performance n-channel (electron-transporting) semiconductors. The naphthalene (B1677914) core provides a platform for pi-electron delocalization, which is essential for charge transport.

The presence of the amino and carboxylic acid groups offers handles for further chemical modification, allowing for the synthesis of more complex, conjugated molecules suitable for organic electronic applications. These modifications could be designed to tune the material's energy levels, solubility, and thin-film morphology, which are all critical factors for device performance.

Naphthalene derivatives are historically significant as intermediates in the synthesis of dyes and pigments. biosynth.com The amino group on the naphthalene ring of this compound can be readily diazotized and coupled with various aromatic compounds to form azo dyes. nih.gov Azo dyes represent the largest class of organic colorants. nih.gov The general synthesis involves the conversion of an aromatic amine to a diazonium salt, which then reacts with a coupling component like a phenol (B47542) or another aromatic amine to create the azo linkage (-N=N-). nih.gov

Table 1: Potential Influence of Substituents on Naphthalene-Based Dyes

| Substituent Group | Position on Naphthalene Ring | Potential Effect on Dye Properties |

| Amino (-NH2) | 2 | Acts as a chromophore and a site for diazotization. |

| Fluoro (-F) | 7 | Can modify the color and improve stability. |

| Carboxylic Acid (-COOH) | 1 | Enhances water solubility and acts as an auxochrome. nih.gov |

Ligand Design in Coordination Chemistry

The molecular structure of this compound contains two key functional groups, the amino group and the carboxylic acid, which can act as coordination sites for metal ions. This makes it a potential ligand for the synthesis of coordination complexes. The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion, while the amino group can also act as a donor. This chelation can lead to the formation of stable metal complexes with interesting structural and electronic properties. The rigid naphthalene backbone imposes steric constraints that can influence the geometry of the resulting complex. The fluorine substituent can modulate the electron density of the aromatic system, thereby affecting the ligand field strength and the redox properties of the metal center.

Integration into Conjugates for Chemical Biology Research

The unique combination of functionalities in this compound makes it a promising candidate for integration into molecular tools for chemical biology research.

Naphthalene-based molecules often exhibit intrinsic fluorescence. The emission properties of these fluorophores are sensitive to the nature and position of substituents on the aromatic ring. While the specific fluorescent properties of this compound have not been extensively reported, related aminonaphthoic acid derivatives are known to be fluorescent. For instance, the fluorescence of 1-naphthoic acid has been studied in various environments. jocpr.com The presence of an amino group, a known auxochrome, can enhance fluorescence quantum yield. nih.gov The fluorine atom can also modulate the photophysical properties, potentially leading to changes in the excitation and emission wavelengths, quantum yield, and fluorescence lifetime. These characteristics suggest that this compound could be developed into a fluorescent probe for labeling biomolecules.

Table 2: Factors Influencing the Fluorescence of Naphthalene Derivatives

| Feature | Influence on Fluorescence |

| Naphthalene Core | Provides the basic fluorophore structure. |

| Amino Group | Can enhance fluorescence intensity (auxochrome). nih.gov |

| Fluoro Group | Can shift excitation/emission wavelengths and improve photostability. |

| Carboxylic Acid Group | Can be used for covalent attachment to biomolecules. |

Modified Peptidomimetics and Non-proteinogenic Amino Acid Derivatives

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced properties, such as increased resistance to enzymatic degradation, improved conformational stability, and altered biological activity. mdpi.com this compound can be considered a non-proteinogenic amino acid derivative due to the presence of both an amino and a carboxylic acid group.

Its rigid naphthalene scaffold can be used to introduce conformational constraints into a peptide backbone. The fluorine atom can also impart unique properties, as fluorinated amino acids are known to influence the hydrophobicity and electronic environment of peptides. mdpi.com The synthesis of peptides typically involves the stepwise coupling of amino acids, often on a solid support. wikipedia.orgmerckmillipore.com Protecting groups are used to prevent unwanted side reactions of the amino and carboxylic acid functionalities during the coupling steps. peptide.comlibretexts.org The amino and carboxylic acid groups of this compound would allow for its incorporation into a peptide chain using standard peptide synthesis protocols. nih.gov

Table 3: Potential Impact of Incorporating this compound into Peptides

| Feature of this compound | Potential Effect on Peptide Properties |

| Rigid Naphthalene Backbone | Induces conformational constraints. |

| Fluoro Substituent | Can enhance metabolic stability and modulate binding affinity. mdpi.com |

| Aromatic Nature | Can participate in pi-stacking interactions with biological targets. |

Precursor in Medicinal Chemistry Research (excluding clinical data)

This compound has been utilized as a key intermediate in the synthesis of compounds with potential therapeutic applications. Its utility as a precursor stems from the reactivity of its amino and carboxylic acid moieties, which allow for the facile introduction of various substituents and the construction of more complex molecular architectures.

One notable application of this compound is in the generation of sulfonamide derivatives with antiangiogenic and anticancer properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Methionine aminopeptidase-2 (MetAP2) is an enzyme that plays a key role in this process, making it an attractive target for the development of antiangiogenesis therapies.

In a patented discovery program, this compound was prepared and used as a foundational building block to create a series of sulfonamides designed to inhibit MetAP2. The synthesis involved the reaction of the amino group of the naphthoic acid with a sulfonyl chloride, linking the fluoronaphthalene core to other chemical fragments. This work underscores the value of this compound as a precursor in generating novel chemical entities for oncological research.

The naphthalene-based framework of this compound serves as a rigid and tunable scaffold for lead optimization in drug discovery. A "scaffold" in this context refers to the core chemical structure of a compound that provides the essential framework for the three-dimensional arrangement of functional groups that interact with a biological target. The process of lead optimization involves systematically modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The use of this compound in the synthesis of MetAP2 inhibitors is a clear example of its application as a scaffold for lead optimization. The fluoronaphthoic acid core provides a defined orientation for the appended chemical moieties, allowing for systematic exploration of the structure-activity relationship (SAR). By varying the substituents on the sulfonamide group and other parts of the molecule, researchers can fine-tune the compound's interaction with the MetAP2 enzyme to achieve optimal inhibitory activity.

The fluorine atom at the 7-position of the naphthalene ring is a particularly important feature of this scaffold. Fluorine's high electronegativity and small size can influence the electronic properties of the aromatic system and affect the acidity of the carboxylic acid and the basicity of the amino group. These modifications can lead to improved binding affinity for the target protein and enhanced metabolic stability, which are key goals of lead optimization.

Derivatives of this compound have been investigated as modulators of specific biological targets in in vitro mechanistic studies. These studies are crucial for understanding how a compound exerts its biological effect at the molecular level.

In the case of the sulfonamide derivatives synthesized from this compound, in vitro assays were used to determine their ability to inhibit the enzymatic activity of MetAP2. Such assays typically involve incubating the purified enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. The results of these studies demonstrated that compounds incorporating the 2-amino-7-fluoro-1-naphthyl scaffold are indeed inhibitors of MetAP2.

The data below summarizes the context of the research involving a derivative of this compound.

| Derivative Class | Biological Target | Type of Study | Research Focus |

| Sulfonamides | Methionine aminopeptidase-2 (MetAP2) | In vitro enzyme inhibition | Antiangiogenic and anticancer activity |

This table illustrates how the core structure of this compound was utilized to generate a class of compounds that were then evaluated for their ability to modulate a specific biological target relevant to cancer therapy. These in vitro mechanistic studies are a critical step in the drug discovery pipeline, providing the foundational data needed to justify further preclinical development.

Analytical Method Development and Validation for 2 Amino 7 Fluoro 1 Naphthoic Acid Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities essential for the analysis of complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent viable options for the analysis of 2-Amino-7-fluoro-1-naphthoic acid, each with its own set of considerations for method development.

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the initial approach.

Method Development Considerations:

Column Selection: A C18 or C8 column would be a primary choice, providing a non-polar stationary phase for the retention of the relatively non-polar naphthoic acid backbone. The choice between C18 and C8 would depend on the desired retention and selectivity. For aromatic analytes, a phenyl-based stationary phase could also be explored to enhance selectivity through π-π interactions. youtube.com

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, would be used as the mobile phase. The pH of the aqueous buffer is a critical parameter, as it will influence the ionization state of both the amino and carboxylic acid functional groups of the analyte, thereby affecting its retention and peak shape. An acidic mobile phase would protonate the amino group and suppress the ionization of the carboxylic acid, potentially leading to better retention and peak symmetry on a reversed-phase column. youtube.com

Detection: Given the aromatic nature of the naphthalene (B1677914) ring system, UV detection would be a straightforward and effective method. The wavelength of maximum absorbance (λmax) would need to be determined by acquiring a UV spectrum of the compound. Fluorescence detection could also be a highly sensitive and selective option, as naphthalene derivatives are often fluorescent. Electrochemical detection is another powerful technique, particularly for compounds with easily oxidizable or reducible functional groups like the amino group. researchgate.net

Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, would likely be necessary to achieve a good separation of the target analyte from any impurities or other components in a sample matrix. nih.gov

A hypothetical starting point for an HPLC method for this compound is presented in the table below. It is important to note that these parameters would require optimization.

| Parameter | Suggested Starting Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~254 nm or Fluorescence (Ex/Em to be determined) |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For a compound like this compound, which has both a carboxylic acid and an amino group, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov

Derivatization Strategies:

Esterification of the Carboxylic Acid: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) to increase volatility.

Acylation or Silylation of the Amino Group: The amino group can be derivatized by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to reduce its polarity and increase thermal stability. mdpi.com

Method Development Considerations:

Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), would be a suitable choice for separating the derivatized analyte.

Temperature Program: A temperature gradient would be employed, starting at a lower temperature to allow for the focusing of the analytes at the head of the column and then ramping up to a higher temperature to elute the derivatized compound.

Injector and Detector Temperatures: The injector and detector temperatures must be high enough to ensure efficient vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.

Detection: A Flame Ionization Detector (FID) is a common and robust detector for general organic compounds. For higher sensitivity and structural information, a Mass Spectrometer (MS) detector would be invaluable.

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods can offer simpler and faster alternatives to chromatographic techniques for quantification, particularly in well-defined sample matrices where interfering substances are minimal.

UV-Vis Spectrophotometry: This technique relies on the principle that the analyte absorbs light at a specific wavelength. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its λmax. While simple and cost-effective, this method may lack selectivity if other components in the sample absorb at the same wavelength. A spectrophotometric method for the determination of 1-naphthol (B170400) has been reported, which involves oxidation and measurement at 510 nm, suggesting that similar oxidative coupling reactions could be explored for this compound. nih.gov

Spectrofluorometry: Many naphthalene derivatives are naturally fluorescent, which can be exploited for highly sensitive and selective quantification. This method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte. The excitation and emission wavelengths would first need to be optimized to achieve the maximum signal.

Electrochemical Methods

Electrochemical methods are based on the measurement of an electrical signal (e.g., current or potential) that is related to the concentration of the analyte. For this compound, the presence of the electroactive amino group makes it a good candidate for electrochemical detection.

Voltammetric Techniques: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be used to study the oxidation of the amino group on the surface of an electrode (e.g., glassy carbon, carbon paste, or boron-doped diamond). The peak current in these techniques is proportional to the concentration of the analyte. Electrochemical methods can be highly sensitive and are often less susceptible to matrix effects from non-electroactive species. Research on the electrochemical detection of amino-substituted naphthalene compounds has shown that these methods can achieve low detection limits. researchgate.netnih.gov

Method Validation Parameters

Once an analytical method is developed, it must be validated to ensure that it is fit for its intended purpose. Method validation is a critical process that establishes the performance characteristics of the method. nih.govmdpi.com The key validation parameters are outlined below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the measured value to the true value. Determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spike-recovery experiments. | Recovery of 98-102% for drug substance, may be wider for complex matrices. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | RSD ≤ 2% is often desired, but depends on the application. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Determined by analyzing a series of standards of different concentrations. | Correlation coefficient (r²) ≥ 0.999. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. | Varies depending on the required sensitivity of the method. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. | Varies depending on the required sensitivity of the method. |

| Selectivity/Specificity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | No interference at the retention time or wavelength of the analyte. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, column temperature, and flow rate. | The results should remain within the defined acceptance criteria for accuracy and precision. |

Conclusions and Future Research Directions

Summary of Current Research Status

The chemical compound 2-Amino-7-fluoro-1-naphthoic acid, identified by the CAS number 677291-25-7, represents a unique molecular scaffold with potential for diverse applications in the chemical sciences. chem960.comchemenu.comchem960.comalfa-chemistry.com Despite its intriguing structure, a thorough review of the existing scientific literature reveals a significant scarcity of dedicated research on this specific molecule. Current knowledge is largely confined to its basic identification and computationally predicted properties.

Several chemical databases and suppliers list this compound, providing fundamental information such as its molecular formula (C11H8FNO2) and molecular weight (approximately 205.19 g/mol ). chem960.comchemenu.com Computationally derived data, including predicted values for properties like XlogP3 (a measure of lipophilicity) and topological polar surface area, are also available. chem960.com These theoretical predictions offer a preliminary glimpse into the compound's potential behavior in various chemical and biological systems.

However, there is a notable absence of published experimental data concerning its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and crystal structure. While general synthetic methods for related compounds, such as other aminonaphthoic acids and fluorinated aromatic compounds, are well-documented, specific procedures tailored to the synthesis of this compound are not readily found in the public domain. google.comgoogle.com Similarly, detailed experimental spectroscopic and crystallographic data, which are crucial for confirming its structure and understanding its electronic and conformational properties, remain unpublished.

The current research status of this compound can be summarized as being in a nascent stage, with its existence confirmed but its chemical and physical properties largely unexplored through empirical investigation.

Identification of Knowledge Gaps and Emerging Areas

The limited research on this compound presents several significant knowledge gaps that represent fertile ground for future scientific inquiry.

Key Knowledge Gaps:

Validated Synthetic Routes: There is a critical need for the development and publication of efficient and scalable synthetic methods for this compound. The exploration of various synthetic strategies, starting from readily available precursors, would be a foundational step in enabling further research.

Comprehensive Spectroscopic Characterization: Detailed analysis using modern spectroscopic techniques is essential. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR data are required to elucidate the precise chemical structure and connectivity of the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns, aiding in structural confirmation.

Crystal Structure Determination: X-ray crystallographic analysis would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is crucial for understanding its physical properties and for computational modeling.

Physicochemical Properties: Experimental determination of key physicochemical properties, such as pKa, solubility in various solvents, and melting point, is necessary to build a comprehensive profile of the compound.

Chemical Reactivity and Derivatization: Systematic studies on the reactivity of the amino and carboxylic acid functional groups would unlock its potential as a versatile building block for the synthesis of more complex molecules.

Biological Activity Screening: Given that many fluorinated and amino-functionalized aromatic compounds exhibit biological activity, screening this compound and its derivatives for potential pharmacological effects is a significant unexplored area. nih.govnih.gov

Emerging Areas of Research:

Based on the structural motifs present in this compound, several emerging research areas can be envisioned:

Medicinal Chemistry: The combination of a naphthalene (B1677914) scaffold, an amino group, and a fluorine atom suggests potential applications in drug discovery. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. nih.gov

Materials Science: Naphthalene-based compounds are known for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties imparted by the amino and fluoro substituents could lead to novel materials with tailored optoelectronic characteristics.

Chemical Biology: As a fluorescent amino acid analog, it could potentially be used as a probe to study biological systems, although its intrinsic fluorescence would first need to be characterized.

Prospective Methodological Advancements

Future research on this compound will necessitate the application of advanced and integrated methodological approaches.

Synthetic Chemistry:

Modern Cross-Coupling Reactions: Advanced cross-coupling methodologies, such as Buchwald-Hartwig amination and various C-H activation/functionalization strategies, could be employed for more efficient and regioselective syntheses.

Flow Chemistry: For scalable and reproducible synthesis, the development of continuous flow processes could be explored, offering advantages in terms of safety, efficiency, and process control.